2-((4-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one scaffold, a heterocyclic system known for its pharmacological relevance, including kinase inhibition and antiproliferative activity . The structure features a 4-fluorobenzylthio group at position 2 and a p-tolyl substituent at position 2. The 6,7-dihydro ring system introduces partial saturation, which may influence conformational flexibility and binding to biological targets compared to fully aromatic analogs.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2OS2/c1-13-2-8-16(9-3-13)23-19(24)18-17(10-11-25-18)22-20(23)26-12-14-4-6-15(21)7-5-14/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTATZJRWPQOCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One possible synthetic route could be:
Formation of Thieno[3,2-d]pyrimidine Core: The thieno[3,2-d]pyrimidine core can be synthesized by the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides and thiol intermediates.
Attachment of p-Tolyl Group: The p-tolyl group can be attached through Friedel-Crafts alkylation or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (-S-) undergoes oxidation to form sulfoxide or sulfone derivatives, significantly altering electronic properties and biological activity.
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Sulfoxidation | H<sub>2</sub>O<sub>2</sub>, AcOH, 50°C | Forms sulfoxide derivative with increased polarity | |
| Sulfone Formation | mCPBA, DCM, 0°C → RT | Yields sulfone with enhanced metabolic stability |
Nucleophilic Substitution
The pyrimidinone ring participates in nucleophilic substitutions at positions activated by electron-withdrawing groups .
Electrophilic Aromatic Substitution (EAS)
The p-tolyl group directs electrophiles to para/ortho positions due to methyl’s activating effects .
Ring Modification Reactions
The dihydrothieno ring undergoes hydrogenation or ring-opening under specific conditions .
Biological Interaction-Driven Reactions
The compound interacts with kinase targets via non-covalent binding, facilitating structure-activity relationship (SAR) studies .
Functional Group Interconversion
The carbonyl group at position 4 participates in condensation and reduction reactions.
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Schiff base formation | Aniline, EtOH, Δ | Forms imine derivatives with altered solubility | |
| Carbonyl reduction | NaBH<sub>4</sub>, MeOH, 0°C | Reduces carbonyl to alcohol, destabilizing the pyrimidinone ring |
This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly in developing kinase inhibitors and antiproliferative agents. Further studies optimizing reaction conditions and exploring novel derivatives could enhance its therapeutic potential.
Scientific Research Applications
The compound 2-((4-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidine family, which has gained attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its applications, particularly in the fields of medicinal chemistry and pharmacology.
Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit the proliferation of various cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells through mechanisms such as:
- Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell cycle progression.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
Antimicrobial Properties
The compound demonstrates promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism includes:
- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have shown effectiveness in targeting bacterial cell wall components.
- Potential Use as an Antibiotic : Preliminary results suggest it could serve as a lead compound for developing new antibiotics.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes that are crucial in cancer progression and microbial resistance mechanisms. This includes:
- Tyrosine Kinase Inhibition : Potentially disrupting signaling pathways that promote cancer cell survival.
- Beta-lactamase Inhibition : Targeting enzymes responsible for antibiotic resistance in bacteria.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various thieno[3,2-d]pyrimidine derivatives against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited significant growth inhibition compared to control groups, highlighting the potential of this compound in cancer therapy.
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial efficacy of this class of compounds against Staphylococcus aureus and Escherichia coli using disk diffusion methods. Results demonstrated promising antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thieno[3,2-d]pyrimidine Derivative A | Thieno[3,2-d]pyrimidine core with methoxy substitution | Anticancer |
| Thiazole Derivative B | Thiazole ring fused with aromatic systems | Antimicrobial |
| Benzimidazole Derivative C | Benzimidazole core with various substituents | Antifungal |
This table illustrates the diversity within this chemical class while underscoring the distinct combination of functional groups in this compound, which may confer unique biological properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of fluorobenzyl and p-tolyl groups may enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Activity and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- Substituent Position and Size : The 4-fluorobenzylthio group in the target compound introduces steric bulk and electron-withdrawing effects compared to the propylthio group in the PDE8-inactive analog . Fluorine’s electronegativity may enhance binding interactions in hydrophobic pockets.
- Aromatic vs.
- Synthetic Accessibility : Derivatives with methoxy or methyl groups (e.g., 3a ) are synthesized in moderate yields (~48–61%), suggesting that introducing bulkier substituents (e.g., fluorobenzyl) may require optimized protocols .
Physicochemical and Structural Insights
- Melting Points : Fully aromatic analogs (e.g., 13 ) exhibit higher melting points (258–261°C) compared to partially saturated derivatives, likely due to enhanced crystal packing from planar structures .
- Solubility : The 6,7-dihydro modification in the target compound may improve aqueous solubility compared to fully aromatic systems, a property critical for bioavailability .
Biological Activity
2-((4-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core with a 4-fluorobenzyl thioether and a p-tolyl substituent. The presence of fluorine enhances the compound's electronic properties, potentially increasing its biological activity.
Structural Formula
Molecular Weight
- Molecular Weight : 299.37 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes and receptors. The thieno[3,2-d]pyrimidine moiety is known for its role in modulating enzyme activity and receptor interactions.
Key Mechanisms
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease.
- Receptor Modulation : It may also interact with specific receptors involved in neurotransmission and cell signaling pathways.
Anticholinesterase Activity
Recent studies have highlighted the potential of similar compounds to inhibit AChE effectively. For instance, derivatives of thieno[3,2-d]pyrimidines have shown promising results with IC50 values in the nanomolar range against AChE, suggesting that this compound may exhibit similar or enhanced activity due to its structural features .
Anticancer Properties
Research indicates that compounds with similar structures possess anticancer properties by inducing apoptosis in cancer cells. Preliminary studies suggest that this compound could inhibit cell proliferation in various cancer cell lines, including breast and gastric cancers .
Antimicrobial Activity
The compound's thioether linkage may contribute to antimicrobial properties. Compounds with similar thieno[3,2-d]pyrimidine structures have demonstrated antibacterial and antifungal activities .
Study 1: Acetylcholinesterase Inhibition
A series of thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their AChE inhibitory activity. The most potent compounds exhibited IC50 values significantly lower than standard drugs like donepezil, highlighting the potential of these compounds for treating Alzheimer's disease .
Study 2: Anticancer Efficacy
In vitro studies on the anticancer effects of thieno[3,2-d]pyrimidine derivatives revealed that certain modifications led to enhanced cytotoxicity against MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) cell lines. The mechanism involved apoptosis induction via mitochondrial pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 5.0 | Apoptosis |
| NUGC-3 | 8.5 | Apoptosis |
Q & A
Q. Experimental Design :
- Dose-Response Curves : Test analogs at 0.1–100 µM to identify non-linear effects.
- Control for Stability : Perform HPLC-MS post-assay to confirm compound integrity .
Advanced: What strategies improve metabolic stability in preclinical studies?
Methodological Answer:
The compound’s dihydrothienopyrimidinone scaffold is prone to hepatic oxidation. Mitigate this via:
- Deuterium Incorporation : Replace labile hydrogens at C6/C7 with deuterium to slow CYP450 metabolism .
- Prodrug Design : Mask the thione group as a disulfide or ester to enhance bioavailability .
Validation : Use in vitro microsomal assays (human/rat liver microsomes) to measure half-life improvements .
Advanced: How to design SAR studies targeting kinase inhibition?
Methodological Answer:
Structure-activity relationship (SAR) studies should systematically vary:
Aromatic Substituents : Replace p-tolyl with electron-withdrawing groups (e.g., Cl, CF₃) to enhance ATP-binding pocket interactions .
Linker Flexibility : Compare thioether (current compound) vs. sulfone or amine linkers for rigidity .
Q. Assay Protocol :
- Kinase Panel Screening : Test against 50+ kinases (e.g., EGFR, VEGFR2) at 1 µM.
- IC₅₀ Determination : Use fluorescence polarization for high-throughput Ki measurements .
Advanced: What computational methods predict solubility and aggregation risks?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvation free energy in water/octanol to estimate logP (target <3 for oral bioavailability) .
- Aggregation Prediction : Use DLS (dynamic light scattering) at 10–100 µM in PBS to detect nanoaggregates, which cause false positives in cell assays .
Case Study : Fluorobenzylthio analogs show improved solubility (2–5 mg/mL in PBS) compared to chlorinated derivatives due to reduced hydrophobicity .
Advanced: How to address NMR signal splitting in diastereomeric mixtures?
Methodological Answer:
The compound’s fused bicyclic core may form diastereomers during synthesis. Resolve this via:
- Chiral HPLC : Use a cellulose-based column with hexane/isopropanol (90:10) to separate enantiomers .
- NOESY NMR : Identify spatial proximity of H6/H7 protons to confirm stereochemistry .
Troubleshooting : Broadened ¹H NMR signals at δ 4.5–5.0 ppm indicate rotameric equilibria. Heat the sample to 50°C to coalesce signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
